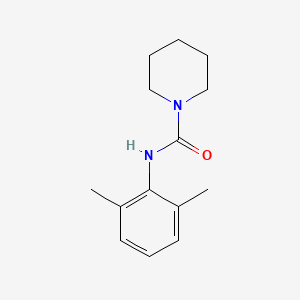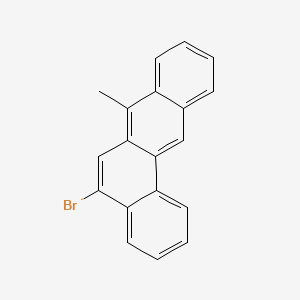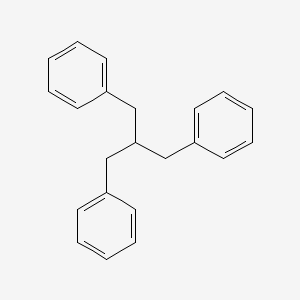
Tribenzylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribenzylmethane is an organic compound with the molecular formula C22H22 It is a derivative of methane where three hydrogen atoms are replaced by benzyl groups
Métodos De Preparación
Tribenzylmethane can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with sodium in the presence of a solvent like toluene. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound and sodium chloride as a byproduct.
Another method involves the use of Friedel-Crafts alkylation, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This method is often used in industrial settings due to its efficiency and scalability.
Análisis De Reacciones Químicas
Tribenzylmethane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate, this compound can be oxidized to form benzyl alcohols and benzoic acid derivatives.
Reduction: Catalytic hydrogenation of this compound can lead to the formation of benzylated hydrocarbons.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the benzyl groups can be further functionalized using reagents like bromine or nitric acid.
Aplicaciones Científicas De Investigación
Tribenzylmethane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: this compound derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for their ability to interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and polymers.
Mecanismo De Acción
The mechanism of action of tribenzylmethane and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. For example, this compound derivatives that exhibit antimicrobial activity may do so by inhibiting the function of bacterial enzymes, thereby preventing bacterial growth.
Comparación Con Compuestos Similares
Tribenzylmethane is structurally similar to other compounds such as triphenylmethane and trityl chloride. it is unique in its specific arrangement of benzyl groups, which can influence its reactivity and applications. Unlike triphenylmethane, which is commonly used in the production of dyes, this compound is more often utilized in synthetic organic chemistry and research applications.
Similar Compounds
- Triphenylmethane
- Trityl chloride
- Benzyl chloride
This compound’s unique structure and properties make it a valuable compound in various fields of research and industry, distinguishing it from its analogs.
Propiedades
Número CAS |
4742-04-5 |
|---|---|
Fórmula molecular |
C22H22 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(2-benzyl-3-phenylpropyl)benzene |
InChI |
InChI=1S/C22H22/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
Clave InChI |
LWYFYULAXDMTQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dichloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11952226.png)
![2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11952234.png)


![12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione](/img/structure/B11952256.png)

![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)
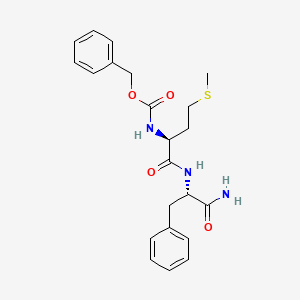

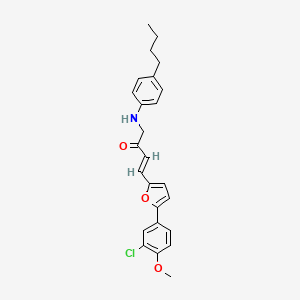

![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)
